molecular formula C6H6N4O B3021485 7h-Purin-8-ylmethanol CAS No. 6642-26-8

7h-Purin-8-ylmethanol

Cat. No.: B3021485
CAS No.: 6642-26-8
M. Wt: 150.14 g/mol
InChI Key: NFZTXJKXCFQRGN-UHFFFAOYSA-N
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Description

7h-Purin-8-ylmethanol is a chemical compound with the molecular formula C6H6N4O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in various biological processes. Purines are essential components of nucleic acids, such as DNA and RNA, and are involved in cellular signaling and energy transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7h-Purin-8-ylmethanol typically involves the reaction of purine derivatives with formaldehyde under controlled conditions. One common method is the condensation of purine with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 7h-Purin-8-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine carboxylic acids, while substitution reactions can produce various alkylated or acylated purine derivatives .

Scientific Research Applications

7h-Purin-8-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7h-Purin-8-ylmethanol involves its interaction with specific molecular targets and pathways. As a purine derivative, it can bind to purine receptors and influence cellular signaling pathways. These interactions can modulate various biological processes, including cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Uniqueness: 7h-Purin-8-ylmethanol is unique due to its specific structure, which allows it to participate in distinct chemical reactions and biological interactions. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

7H-purin-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-2-5-9-4-1-7-3-8-6(4)10-5/h1,3,11H,2H2,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZTXJKXCFQRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286944
Record name 7h-purin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6642-26-8
Record name Purine-8-methanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7h-purin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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